N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at the N4 and N6 positions. The N4 substituent is a 4-methoxyphenyl group, while the N6 position is modified with a 1-methoxypropan-2-yl group. These substitutions confer distinct physicochemical and biological properties, positioning it as a candidate for kinase inhibition and other therapeutic applications .
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-10(9-23-2)18-16-20-14(13-8-17-22-15(13)21-16)19-11-4-6-12(24-3)7-5-11/h4-8,10H,9H2,1-3H3,(H3,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWDLZHPQDTRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC2=C(C=NN2)C(=N1)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The methoxyphenyl and methoxypropan-2-yl groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine-4,6-diamines:
*Estimated based on molecular formula.
Structure-Activity Relationships (SAR)
- N4 Substitution: Aromatic Groups: The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects and polarity, enhancing solubility compared to non-polar substituents like cyclohexyl . Halogenated Aromatics: Compounds with 3-chloro-4-fluorophenyl (IC50 = 0.4 µM for JAK3) show higher potency due to halogen bonding but may suffer from toxicity .
- N6 Substitution: Branched Ethers (1-methoxypropan-2-yl): The target’s N6 group balances hydrophobicity and metabolic stability, contrasting with cycloheptyl (high lipophilicity) or pyridinylmethyl (basic, polar) groups .
Physicochemical Properties
- Solubility : Methoxy groups (e.g., 4-methoxyphenyl) improve aqueous solubility compared to halogenated or alkylated analogs .
- logP : The target compound’s logP is estimated to be lower than cycloheptyl-substituted analogs (e.g., 428.54 g/mol in ) but higher than pyridinylmethyl derivatives .
- Crystallinity : Hydrate formation in N4-methyl-N4-phenyl analogs () suggests that the target’s methoxy groups may favor anhydrous crystalline forms, improving bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
